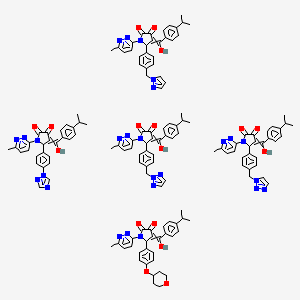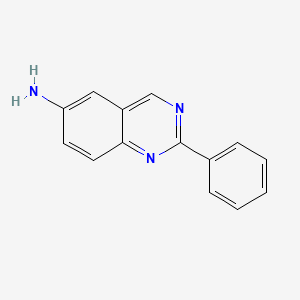![molecular formula C20H31N3O5 B13390569 2-[(2-Amino-4-methylpentanoyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B13390569.png)
2-[(2-Amino-4-methylpentanoyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Leucyl-Lysyl(Z)-OH: is a dipeptide compound consisting of leucine and lysine residues. The lysine residue is protected by a benzyloxycarbonyl (Z) group. This compound is often used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: Attach the first amino acid (leucine) to a solid resin.
Step 2: Deprotect the amino group of leucine.
Step 3: Couple the protected lysine (Z) to the deprotected leucine.
Step 4: Deprotect the lysine (Z) group to obtain H-Leucyl-Lysyl(Z)-OH.
Reaction Conditions: Typically involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
-
Solution-Phase Peptide Synthesis
Step 1: Protect the amino group of leucine and the carboxyl group of lysine.
Step 2: Couple the protected leucine and lysine using a coupling reagent.
Step 3: Deprotect the amino and carboxyl groups to obtain H-Leucyl-Lysyl(Z)-OH.
Reaction Conditions: Similar to SPPS, using coupling reagents and organic solvents.
Industrial Production Methods
Industrial production of H-Leucyl-Lysyl(Z)-OH typically involves large-scale SPPS due to its efficiency and scalability. Automated peptide synthesizers are often used to streamline the process.
化学反应分析
Types of Reactions
Oxidation: H-Leucyl-Lysyl(Z)-OH can undergo oxidation reactions, particularly at the lysine residue.
Reduction: The benzyloxycarbonyl (Z) group can be reduced to yield the free amine.
Substitution: The Z group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of H-Leucyl-Lysyl(Z)-OH.
Reduction: H-Leucyl-Lysyl-OH (free amine).
Substitution: Substituted derivatives with different protecting or functional groups.
科学研究应用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Catalysis: Can act as a catalyst or ligand in certain chemical reactions.
Biology
Protein Engineering: Used in the design and synthesis of novel proteins with specific functions.
Enzyme Studies: Serves as a substrate or inhibitor in enzyme assays.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent or drug delivery vehicle.
Biomarker Discovery: Used in the identification and validation of biomarkers for various diseases.
Industry
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
作用机制
H-Leucyl-Lysyl(Z)-OH exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used. For example, as a substrate in enzyme assays, it binds to the active site of the enzyme, facilitating catalysis or inhibition.
相似化合物的比较
Similar Compounds
H-Leucyl-Lysyl-OH: Similar structure but without the Z protecting group.
H-Leucyl-Lysyl(Boc)-OH: Similar structure with a tert-butyloxycarbonyl (Boc) protecting group instead of Z.
H-Leucyl-Lysyl(Fmoc)-OH: Similar structure with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Z.
Uniqueness
Stability: The Z protecting group provides enhanced stability compared to other protecting groups.
Reactivity: The Z group can be selectively removed under mild conditions, making it versatile for various synthetic applications.
属性
分子式 |
C20H31N3O5 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
2-[(2-amino-4-methylpentanoyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26) |
InChI 键 |
NLDHNTHWLUFXHK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


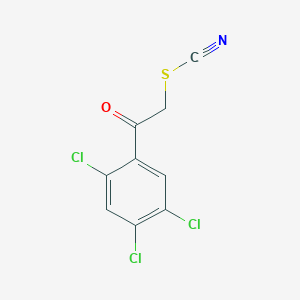
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl] phosphate](/img/structure/B13390489.png)
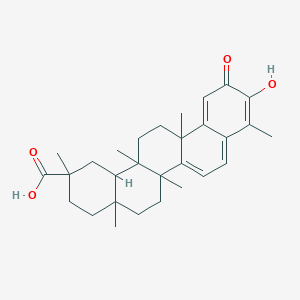
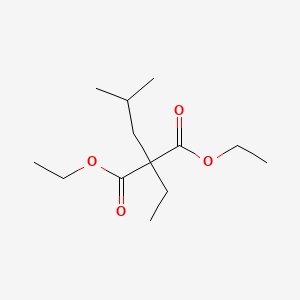
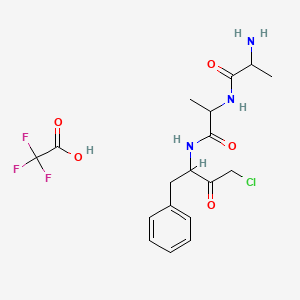
![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
![4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene](/img/structure/B13390524.png)
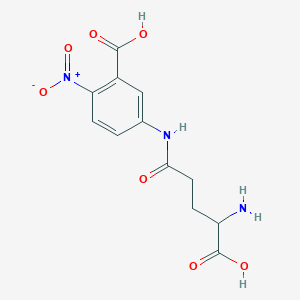
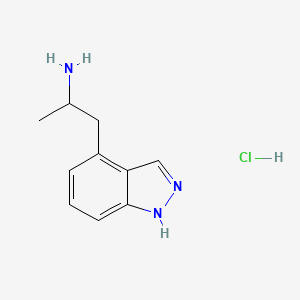

![12,25,38,51-Tetraphenyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,4,6,8,10,12,14,17,19,21,23,25,27,30,32,34,36,38,40,43,45,47,49,51-tetracosaene](/img/structure/B13390541.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B13390555.png)
